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Compound of Interest

Compound Name: Dnp-RPLALWRS

Cat. No.: B575105

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic properties of the fluorogenic
peptide substrate Dnp-RPLALWRS, with a specific focus on its application in enzyme kinetics,
particularly for Matrix Metalloproteinase-7 (MMP-7).

Introduction

Dnp-RPLALWRS is a synthetic peptide substrate designed for the sensitive and continuous
assay of MMP-7 (also known as matrilysin) activity.[1][2][3] Its design is based on the principles
of fluorescence resonance energy transfer (FRET). The peptide sequence, Arg-Pro-Leu-Ala-
Leu-Trp-Arg-Ser, is flanked by a 2,4-dinitrophenyl (Dnp) group at the N-terminus and contains a
tryptophan (Trp) residue. In the intact peptide, the Dnp group quenches the intrinsic
fluorescence of the tryptophan residue.[1][3]

Mechanism of Action

The enzymatic activity of MMP-7 on Dnp-RPLALWRS leads to the specific cleavage of the
peptide bond between the alanine and leucine residues.[3] This hydrolysis separates the Dnp
quencher from the tryptophan fluorophore. The removal of the quencher results in a significant
increase in tryptophan fluorescence upon excitation. This increase in fluorescence is directly
proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of MMP-
7.[1]13]
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Caption: Mechanism of Dnp-RPLALWRS cleavage by MMP-7.

Quantitative Kinetic Data

The kinetic parameters of Dnp-RPLALWRS hydrolysis by human matrilysin (MMP-7) have
been determined, establishing it as a highly efficient substrate.[1]

Parameter Value Enzyme

Km 26 uM Human Matrilysin (MMP-7)[1]
kcat 5.0s-1 Human Matrilysin (MMP-7)[1]
kcat/Km 1.9 x 105 M-1s-1 Human Matrilysin (MMP-7)[4]

Experimental Protocols

The following provides a detailed methodology for a typical MMP-7 enzyme kinetics assay
using Dnp-RPLALWRS.

Materials and Reagents

e Recombinant human MMP-7 (activated)
e Dnp-RPLALWRS substrate

o Assay Buffer: 50 mM Tris, 10 mM CacCl2, 150 mM NacCl, 0.05% (w/v) Brij-35, pH 7.5
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« Inhibitor (if applicable)
e 96-well black microplate

o Fluorometric microplate reader with excitation at ~280 nm and emission at ~350 nm (for
tryptophan) or as recommended by the substrate supplier (e.g., Aexc/Aem = 328 nm/393
nm).[5]

Experimental Workflow
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Caption: Workflow for an MMP-7 kinetic assay using Dnp-RPLALWRS.
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Detailed Procedure

Reagent Preparation: Prepare all reagents and solutions as described in section 4.1. The
Dnp-RPLALWRS substrate is typically dissolved in a suitable organic solvent like DMSO to
create a stock solution, which is then diluted in the assay buffer to the final desired
concentrations.

Enzyme and Inhibitor Addition: To the wells of a 96-well black microplate, add the desired
volume of assay buffer. Then, add the appropriate volume of the diluted, active MMP-7
enzyme. If screening for inhibitors, add the inhibitor at various concentrations at this stage.
Include control wells with no enzyme (substrate blank) and no inhibitor (enzyme control).

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for a
short period (e.g., 5-10 minutes) to ensure temperature equilibration.

Reaction Initiation: Initiate the enzymatic reaction by adding the Dnp-RPLALWRS substrate
solution to all wells.

Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorometric
plate reader. Measure the increase in fluorescence intensity over time in a kinetic mode.
Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a duration
sufficient to determine the initial linear rate of the reaction.

Data Analysis:

[¢]

Subtract the fluorescence signal of the substrate blank from all other readings.
o Plot the fluorescence intensity versus time for each reaction.

o Determine the initial velocity (VO) of the reaction from the slope of the linear portion of the

curve.

o To determine Km and Vmax, perform the assay with varying concentrations of the Dnp-
RPLALWRS substrate and plot the initial velocities against the substrate concentrations.
Fit the data to the Michaelis-Menten equation.
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o For inhibitor studies, determine the initial velocities at different inhibitor concentrations and
a fixed substrate concentration to calculate the IC50. Further kinetic experiments with
varying substrate and inhibitor concentrations can be performed to determine the
mechanism of inhibition and the inhibition constant (Ki).

Signaling Pathway Context

MMP-7 is a key enzyme involved in the degradation of the extracellular matrix (ECM). Its
activity is implicated in various physiological and pathological processes, including tissue
remodeling, wound healing, and cancer progression. The use of Dhp-RPLALWRS allows for
the precise quantification of MMP-7 activity, which can be crucial in studies investigating the
role of this enzyme in complex biological signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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